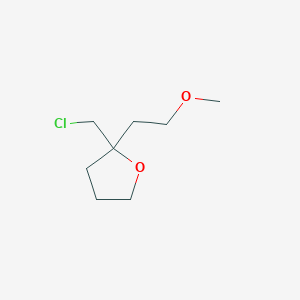
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a chloromethyl group and a methoxyethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methoxyethanol and chloromethyl methyl ether.
Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with chloromethyl methyl ether.
Purification: The product can be purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted oxolanes with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
科学研究应用
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)oxolane: Lacks the methoxyethyl group, making it less versatile in certain reactions.
2-(Methoxyethyl)oxolane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
Tetrahydrofuran: A simpler oxolane without any substituents, used as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Chloromethyl)-2-(2-methoxyethyl)oxolane is unique due to the presence of both chloromethyl and methoxyethyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific applications.
属性
分子式 |
C8H15ClO2 |
|---|---|
分子量 |
178.65 g/mol |
IUPAC 名称 |
2-(chloromethyl)-2-(2-methoxyethyl)oxolane |
InChI |
InChI=1S/C8H15ClO2/c1-10-6-4-8(7-9)3-2-5-11-8/h2-7H2,1H3 |
InChI 键 |
UQGXTAUCAUSCSO-UHFFFAOYSA-N |
规范 SMILES |
COCCC1(CCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



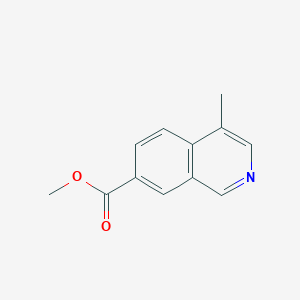



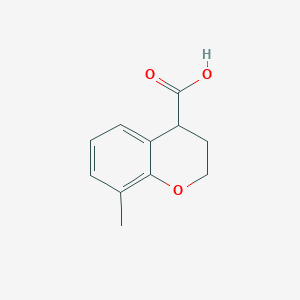
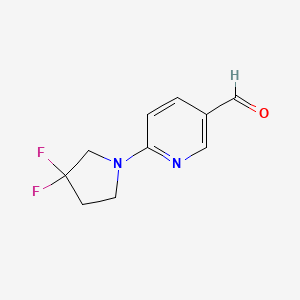
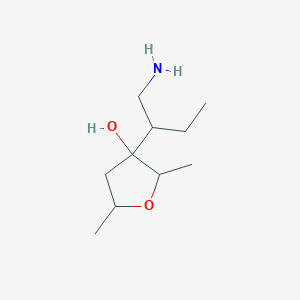
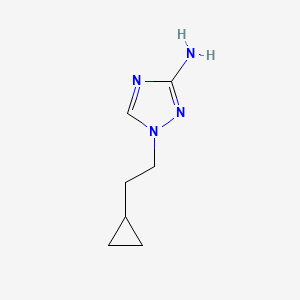
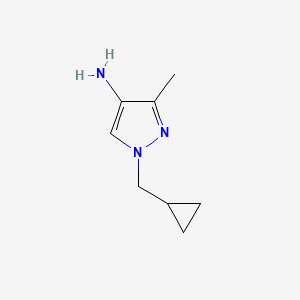
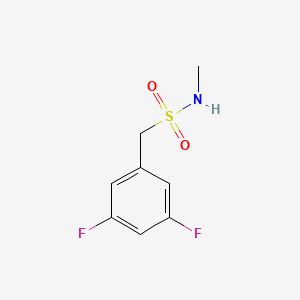
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
